

A Comparative Guide to the Crystallographic Profile of Indoline Derivatives

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Compound of Interest

Compound Name: *Methyl indoline-6-carboxylate*

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This guide offers a comparative analysis of the X-ray crystallographic data for indoline and indole derivatives, providing valuable structural insights for researchers in medicinal chemistry and materials science. While comprehensive crystallographic data for **methyl indoline-6-carboxylate** is not publicly available, this document presents data for structurally related compounds to facilitate comparative studies. The alternatives discussed are 1-methyl-1H-indole-6-carboxylic acid and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected indoline and indole derivatives, offering a quantitative comparison of their solid-state structures.

Parameter	1-Methyl-1H-indole-6-carboxylic acid	tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
Chemical Formula	C ₁₀ H ₉ NO ₂	C ₂₁ H ₃₂ BNO ₄
Crystal System	Orthorhombic	Not Specified
Space Group	P2 ₁ 2 ₁ 2 ₁	Not Specified
Cell Length a (Å)	7.3989(3)	Not Specified
Cell Length b (Å)	11.2007(4)	Not Specified
Cell Length c (Å)	20.2402(7)	Not Specified
Cell Angle α (°)	90.00	Not Specified
Cell Angle β (°)	90.00	Not Specified
Cell Angle γ (°)	90.00	Not Specified
Data Collection Temp. (K)	120(2)	Not Specified
R Factor (Observed)	0.0465	Not Specified
CCDC Number	Not Publicly Available	2208580

Data for 1-Methyl-1H-indole-6-carboxylic acid was obtained from the eCrystals repository at the University of Southampton[1]. Data for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was reported in a study by an unspecified source[2][3][4].

Experimental Protocols

The determination of crystal structures for small organic molecules, such as the indoline and indole derivatives presented, follows a standardized workflow in X-ray crystallography.

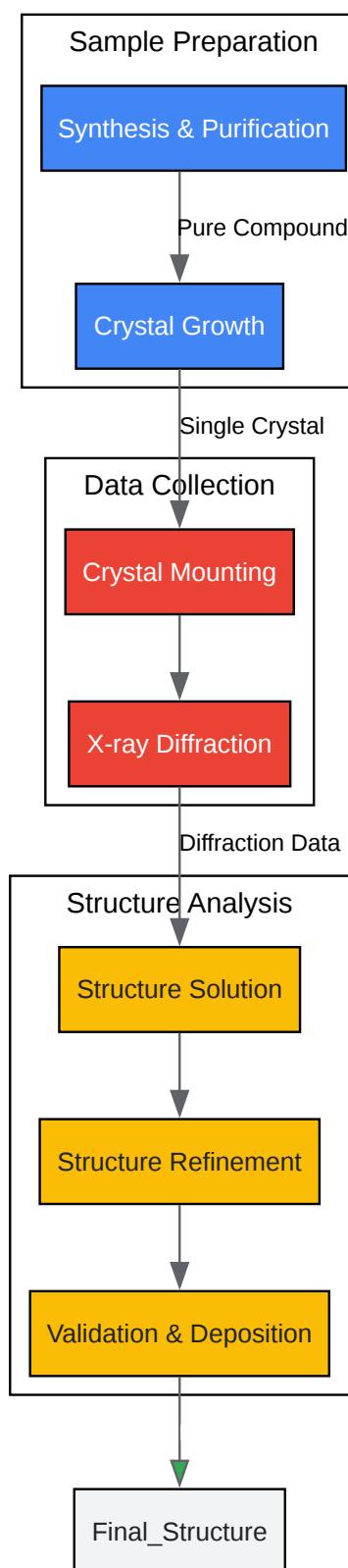
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a saturated solution. The choice of solvent is critical and is often determined empirically. The compound is dissolved in a suitable solvent or solvent mixture until saturation, and the solution is left

undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, promoting the formation of well-ordered crystals.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms. The instrument, a single-crystal X-ray diffractometer, directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data. The refinement process involves adjusting atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction patterns, as indicated by the R-factor.

Visualizing the Crystallography Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.



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Caption: Workflow for small molecule X-ray crystallography.

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